N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of pyrazole compounds can vary greatly depending on the specific substituents attached to the pyrazole ring. For example, in N- ((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, the thiourea containing N-carbamothioylformamide group A (C12/C13/N3/N4/O2/S1) is bonded with phenyl ring B (C14-C19) at one end and 1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one group C (C7-C11/N1/N2/O1) at the other end which is further bonded with phenyl ring D (C1-C6)3.Chemical Reactions
Pyrazole compounds can undergo a variety of chemical reactions, including cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives4.
Safety And Hazards
Future Directions
The future directions of research on pyrazole compounds are likely to continue to focus on the development of new synthetic methods and the exploration of their diverse pharmacological activities1. Additionally, the design of new catalytic methods with nanocatalysts for the synthesis of these compounds is a promising area of research2.
Please note that the information provided here is based on a general class of compounds (pyrazoles) and may not apply to the specific compound “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide”. For more accurate information, specific studies on this compound would be needed.
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-10-12(15-16(11)2)8-9-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHMAPONUEUKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide |
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